molecular formula C7H13ClN4 B2710607 4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride CAS No. 2260933-11-5

4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride

Cat. No. B2710607
CAS RN: 2260933-11-5
M. Wt: 188.66
InChI Key: JDCIGOKTFUDPHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Azidobicyclo[2.2.1]heptan-1-amine;hydrochloride has been reported in the literature. For example, a series of 1,3-disubstituted ureas containing a bicyclic lipophilic group of natural origin were synthesized by the reactions of bicyclo[2.2.1]heptane-2-yl isocyanate with amines in yields of up to 82% .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the hydrogens attached to an amine typically appear 2.3-3.0 ppm in 1H NMR spectra . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .

Scientific Research Applications

Synthetic Utility and Methodology Development

One study highlights the synthesis of a conformationally rigid α-amino acid with a bicyclo[3.1.1]heptane skeleton, demonstrating the compound's utility in constructing complex molecules with defined three-dimensional structures (V. Vasin, D. Korovin, V. V. Razin, 2016). The methodology involves conjugate addition reactions, showcasing the compound's versatility in organic synthesis.

Chemical Biology and Target Identification

In the realm of chemical biology, the azido group's bioorthogonal properties facilitate the selective modification of proteins, enabling the study of biological processes without interfering with native functions. A study demonstrates the use of a biotin-tethered diazotransfer reagent for the selective modification of proteins with azides, showcasing the potential of azido derivatives in target identification and functionalization of biomolecules (Jonas Lohse, L. Swier, R. Oudshoorn, G. Médard, B. Kuster, D. Slotboom, M. Witte, 2017).

Advanced Materials and Nanotechnology

The synthesis of novel polyazacryptands for the recognition of tetrahedral oxoanions, along with their X-ray structures, illustrates the compound's utility in creating advanced materials with specific anion recognition capabilities. Such materials have potential applications in sensing, separation technologies, and catalysis (D. Jana, G. Mani, C. Schulzke, 2013).

Pharmacological Research and Drug Design

The synthesis of bicyclic amino acid derivatives through Aza‐Diels‐Alder reactions in aqueous solution exemplifies the compound's role in generating key intermediates for drug design and pharmacological research. These reactions offer a route to enantiomerically enriched compounds, crucial for developing new medications with specific biological activities (H. Waldmann, M. Braun, 1991).

properties

IUPAC Name

4-azidobicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c8-6-1-3-7(5-6,4-2-6)10-11-9;/h1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCIGOKTFUDPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)N)N=[N+]=[N-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2260933-11-5
Record name 4-azidobicyclo[2.2.1]heptan-1-amine hydrochloride
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